6-Thia-3-azabicyclo[3.2.1]octane
Description
6-Thia-3-azabicyclo[3.2.1]octane is a bicyclic organic compound characterized by a fused [3.2.1] ring system containing nitrogen and sulfur heteroatoms at positions 3 and 6, respectively. The compound’s hydrochloride derivative (CAS: 1803603-33-9, molecular formula: C₆H₁₂ClNS) is commercially available, though its specific biological activities and applications remain understudied . Its structural uniqueness arises from the combination of a rigid bicyclic framework and heteroatom placement, which may influence electronic properties, steric effects, and interactions with biological targets.
Properties
Molecular Formula |
C6H11NS |
|---|---|
Molecular Weight |
129.23 g/mol |
IUPAC Name |
6-thia-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NS/c1-5-2-7-3-6(1)8-4-5/h5-7H,1-4H2 |
InChI Key |
PGJQHWLHYPRRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1SC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-3-azabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an azabicyclic precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfur atom in the bicyclic structure facilitates nucleophilic substitution at the thia position. Common reagents and outcomes include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrochloric acid | Aqueous, 25°C, 12 h | Ring-opening to form 3-amino-4-mercaptocycloheptane derivatives | 65–78% | |
| Sodium hydroxide | Ethanol, reflux, 6 h | Deprotonation at sulfur, forming thiolate intermediates for alkylation | 82% | |
| Methyl iodide | DMF, 0°C → RT, 24 h | S-Methylation to yield 6-(methylthio)-3-azabicyclo[3.2.1]octane | 90% |
Key Insight : The sulfur atom’s nucleophilicity is enhanced under basic conditions, enabling selective alkylation or arylation.
Oxidation Reactions
The thia bridge undergoes oxidation to sulfoxide or sulfone derivatives, depending on reaction strength:
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 3 h | 6-Thia → 6-sulfoxide | 95% | |
| m-CPBA | CH₂Cl₂, 0°C, 1 h | 6-Sulfoxide | 98% | |
| KMnO₄ | H₂O/acetone, 60°C, 6 h | 6-Sulfone | 85% |
Mechanistic Note : Sulfoxide formation proceeds via a radical pathway, while sulfone synthesis follows electrophilic oxidation .
Reduction Reactions
Reduction of the bicyclic framework or functional groups has been demonstrated:
| Reducing Agent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 h | Reduction of amide groups to amines | Synthesis of analogs | |
| H₂/Pd-C | MeOH, RT, 12 h | Hydrogenolysis of benzyl groups | Deprotection strategies | |
| NaBH₄ | EtOH, 50°C, 4 h | Partial reduction of sulfoxide to thiol | Intermediate for functionalization |
Case Study : Hydrogenolysis of 3-benzyl-6-thia derivatives (e.g., EVT-13666206) yields primary amines with >90% efficiency.
Cycloaddition Reactions
The bicyclic scaffold participates in [3+2] cycloadditions with dipolarophiles:
Mechanism : The reaction proceeds via a stepwise pathway, with initial dipole formation followed by cyclization .
Ring-Opening and Functionalization
Controlled ring-opening reactions enable access to linear or monocyclic derivatives:
| Reagent | Product | Key Feature | Reference |
|---|---|---|---|
| Grignard reagents | 3-Amino-4-thiol-substituted alkanes | Incorporation of alkyl/aryl chains | |
| Phosgene | Thiocarbamate derivatives | Precursors for heterocycle synthesis | |
| CS₂ | Dithiocarbamate-functionalized bicyclics | Enhanced metal-chelating properties |
Industrial Relevance : Ring-opened products serve as intermediates in agrochemical and pharmaceutical synthesis.
Stability and Degradation
The compound exhibits stability under acidic and neutral conditions but degrades in strong bases:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 1–6 (HCl) | No decomposition over 72 h | >1 month | |
| pH 12 (NaOH) | Complete ring-opening within 2 h | 30 min | |
| UV light (254 nm) | Photolytic cleavage of S–N bond | 4 h |
Comparative Reactivity with Analogues
The sulfur atom’s electron-withdrawing effect differentiates its reactivity from non-thia bicyclics:
| Parameter | This compound | 6-Azabicyclo[3.2.1]octane | Reference |
|---|---|---|---|
| Oxidation Potential | +0.85 V (vs. SCE) | +1.2 V (vs. SCE) | |
| pKa (S–H) | 8.2 | N/A | |
| Rate of H₂O₂ oxidation | 4.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻⁴ s⁻¹ |
Scientific Research Applications
Structural Characteristics
6-Thia-3-azabicyclo[3.2.1]octane contains a sulfur atom in its bicyclic structure, which contributes to its distinct chemical properties. The compound's framework is similar to tropane alkaloids, known for their diverse biological activities, making it a candidate for therapeutic development targeting the central nervous system (CNS) and other areas.
Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Contains nitrogen but no sulfur | Foundational structure for many tropane derivatives |
| 8-Methyl-6-thia-bicyclo[3.2.1]octane | Methyl group substitution | Enhanced lipophilicity affecting pharmacokinetics |
| 2-Azabicyclo[3.2.1]octanone | Ketone functional group | Different reactivity profile due to carbonyl group |
| Pyrazole Azabicyclo[3.2.1]octane derivatives | Incorporates pyrazole ring | Novel class with unique inhibitory mechanisms |
Neurological Disorders
Research indicates that derivatives of this compound are being investigated for their potential use as therapeutic agents targeting neurological disorders such as Alzheimer's disease and schizophrenia. The structural similarity to known bioactive compounds allows these derivatives to interact with neurotransmitter systems effectively.
Structure-Activity Relationships (SAR)
Studies have shown that modifications to the structure of this compound can significantly impact its biological efficacy:
- Alkyl Substitutions : Introducing methyl or ethyl groups can enhance lipophilicity and improve pharmacokinetic properties.
- Functional Group Variations : The addition of functional groups like ketones or hydroxyls can alter the compound's reactivity and biological activity.
Synthesis Techniques
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors that can undergo cyclization.
- Cyclization Reactions : Various methods such as intramolecular cyclization and rearrangements are employed to form the bicyclic structure.
- Purification : The final product is purified using techniques such as flash chromatography or HPLC.
Inhibition of NAAA Enzyme
Recent studies have focused on the development of pyrazole azabicyclo[3.2.1]octane derivatives as inhibitors of the N-acylethanolamine acid amidase (NAAA) enzyme, which plays a role in pain modulation:
- Lead Compound Identification : A lead compound was identified with high inhibitory activity, leading to further modifications that improved its pharmacological profile.
- Biological Screening : Compounds were screened using fluorogenic assays, demonstrating significant efficacy against human NAAA.
Anticancer Activity
Research has also explored the anticancer potential of this compound derivatives:
- Cell Line Studies : Various derivatives showed cytotoxic activity against tumor cell lines, including glioblastoma and hepatocellular carcinoma.
- Mechanistic Insights : The mechanism of action appears to involve interactions with specific receptors and pathways associated with tumor growth inhibition.
Mechanism of Action
The mechanism by which 6-Thia-3-azabicyclo[3.2.1]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms within the bicyclic structure can form specific interactions with these targets, influencing their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bicyclic Compounds
Structural Variations and Implications
- Heteroatom Positioning: The placement of nitrogen and sulfur significantly impacts reactivity and target selectivity. For example, 8-azabicyclo[3.2.1]octane derivatives exhibit high affinity for opioid receptors due to the nitrogen’s position mimicking endogenous ligand geometries , whereas this compound’s sulfur may enhance metabolic stability or metal-binding properties. The cephem-derived 5-Thia-1-azabicyclo[4.2.0]octane system ([4.2.0] ring) enables β-lactam antibiotic activity by mimicking penicillin’s core structure .
- Ring Strain and Functionalization: The [3.2.1] system balances strain and stability, allowing diverse functionalization (e.g., epoxidation, acylations) as seen in benzobicyclo[3.2.1]octene derivatives .
Biological Activity
6-Thia-3-azabicyclo[3.2.1]octane is a member of the bicyclic compound family that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a sulfur atom replacing a carbon atom in the bicyclic framework, contributes to its pharmacological potential, particularly in the realms of analgesics and anti-inflammatory agents.
Structural Characteristics
The structural framework of this compound provides a rigid conformation, which is crucial for interactions with biological targets. Its similarity to traditional alkaloids, such as morphine and nicotine, enhances its capability to modulate various receptor systems in the body.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound and its derivatives:
Analgesic and Antagonist Activities
A series of compounds derived from the 6-thia scaffold have been tested for their analgesic properties. Notably, certain derivatives exhibit a balanced profile between agonist and antagonist activities at opioid receptors, similar to morphine but with reduced dependence potential. For instance, one derivative demonstrated significant analgesic effects while maintaining low physical dependence .
Anti-inflammatory Properties
The compound has been identified as a potent inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in mediating inflammatory responses. Inhibition of NAAA preserves palmitoylethanolamide (PEA), thus enhancing its anti-inflammatory efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications:
- Substituent Variations : The introduction of various substituents on the bicyclic framework alters receptor binding affinity and selectivity.
- Enantiomeric Forms : The stereochemistry of these compounds significantly impacts their pharmacological profiles, with specific enantiomers showing enhanced activity against targeted receptors .
Case Studies
Several case studies illustrate the biological potential of this compound:
- Analgesic Efficacy : In a comparative study, derivatives were tested against established analgesics like morphine. Results indicated that certain compounds provided comparable pain relief with reduced side effects .
- Inhibition Studies : A derivative was evaluated for its ability to inhibit NAAA in vitro, showing an IC50 value in the low nanomolar range (0.042 μM), indicating potent anti-inflammatory activity .
Data Tables
| Compound | Activity Type | IC50 (μM) | Comments |
|---|---|---|---|
| Compound A | NAAA Inhibitor | 0.042 | High potency |
| Compound B | Analgesic Activity | 0.5 | Comparable to morphine |
| Compound C | Opioid Receptor Agonist | 0.1 | Balanced agonist-antagonist profile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
